ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound belongs to the 2,3-dihydro-1,3-thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The (2Z)-configuration indicates the stereochemistry of the imino group, while the naphthalene-2-carbonyl substituent introduces aromatic bulkiness and lipophilicity. Such structural features are critical for biological interactions, particularly in targeting enzymes or receptors in medicinal chemistry contexts .
The naphthalene moiety likely requires specialized coupling reagents or multi-step procedures, contrasting with simpler alkyl or aryl analogues.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIKMCOZVJPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=CC=CC=C3C=C2)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-2-carbonyl chloride, which is then reacted with 3,4-dimethylthiazole-5-carboxylate under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene moiety can intercalate with DNA, while the thiazole ring may interact with specific proteins, leading to alterations in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Analogues
*Estimated based on molecular formula.
Key Observations :
- Reactivity: The thioxo group in enables nucleophilic substitution, whereas the imino group in the target compound may participate in hydrogen bonding or π-π stacking with biological targets.
Crystallographic and Analytical Insights
- Crystal Packing : Hydrogen-bonding patterns (e.g., N–H···O/S interactions) dominate in analogues like , as analyzed via SHELX software . The naphthalene group in the target compound may induce steric hindrance, altering crystal symmetry compared to phenyl or pyridinyl derivatives.
- Spectroscopic Data : IR and NMR spectra of similar compounds reveal characteristic peaks for ester carbonyls (1700–1750 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm). The target compound’s naphthalene protons would appear further downfield (δ 8.0–8.5 ppm).
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with thiazole precursors. The structural formula can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological activities, and a naphthalene moiety that enhances its pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl (2Z)-3,4-dimethyl... | Staphylococcus aureus | 32 µg/mL |
| Ethyl (2Z)-3,4-dimethyl... | Escherichia coli | 64 µg/mL |
| Ethyl (2Z)-3,4-dimethyl... | Candida albicans | 16 µg/mL |
These findings suggest that the compound exhibits promising antimicrobial properties that could be further explored for therapeutic applications.
Anticancer Activity
Research has also indicated potential anticancer effects. A study evaluating various thiazole derivatives reported that similar compounds exhibited cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The results indicate that the thiazole ring contributes to the inhibition of cancer cell proliferation, making it a candidate for further development in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles are known to inhibit various enzymes involved in metabolic pathways in pathogens and cancer cells.
- DNA Interaction : Some thiazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to controls.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiazole derivatives on human breast cancer cell lines. The study highlighted that compounds with similar structures to ethyl (2Z)-3,4-dimethyl... exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
